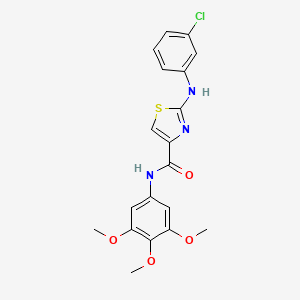
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN3O3S
- Molecular Weight : 373.85 g/mol
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer activity. The compound has been synthesized as part of a series aimed at exploring the anticancer potential of thiazole derivatives.
- Cytotoxicity :
- In vitro evaluations against various cancer cell lines (A549, MCF-7, SKOV3) showed potent cytotoxic activity with IC50 values generally below 10 μg/mL. Notably, derivatives with a 3-chlorobenzyl group exhibited the highest potency against MCF-7 cells with IC50 values of 1.14 and 2.41 μg/mL respectively .
- Mechanism of Action :
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study 1 : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against human tumor cell lines. The most active compounds were found to induce apoptosis and inhibit tubulin polymerization effectively .
- Study 2 : Another investigation focused on the structure-activity relationship (SAR) among thiazole derivatives, revealing that substituents at specific positions significantly influenced their anticancer efficacy .
Table 1: Cytotoxic Activity of Related Thiazole Derivatives
| Compound ID | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 5c | MCF-7 | 1.14 | Tubulin inhibition |
| 5d | MCF-7 | 2.41 | Tubulin inhibition |
| CA-4 | Various | 0.03 - 0.9 | Tubulin inhibition |
| Prototype | A549 | <10 | Apoptosis induction |
Propriétés
IUPAC Name |
2-(3-chloroanilino)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-25-15-8-13(9-16(26-2)17(15)27-3)21-18(24)14-10-28-19(23-14)22-12-6-4-5-11(20)7-12/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPNHHKMDJQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














